3-methyl-6-(2-methyl-1H-imidazol-1-yl)-3,4-dihydropyrimidin-4-one
CAS No.: 2319724-70-2
Cat. No.: VC6730999
Molecular Formula: C9H10N4O
Molecular Weight: 190.206
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2319724-70-2 |
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Molecular Formula | C9H10N4O |
Molecular Weight | 190.206 |
IUPAC Name | 3-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-one |
Standard InChI | InChI=1S/C9H10N4O/c1-7-10-3-4-13(7)8-5-9(14)12(2)6-11-8/h3-6H,1-2H3 |
Standard InChI Key | SSZUQHOVYZQJFZ-UHFFFAOYSA-N |
SMILES | CC1=NC=CN1C2=CC(=O)N(C=N2)C |
Introduction
Structural and Chemical Properties of 3-Methyl-6-(2-methyl-1H-imidazol-1-yl)-3,4-dihydropyrimidin-4-one
The core structure of 3-methyl-6-(2-methyl-1H-imidazol-1-yl)-3,4-dihydropyrimidin-4-one consists of a dihydropyrimidinone ring system substituted with a methyl group at C3 and a 2-methylimidazol-1-yl group at C6. The imidazole ring introduces additional nitrogen-based functionality, potentially enhancing hydrogen-bonding interactions and pharmacological activity.
Molecular Formula and Key Features
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Molecular formula:
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Molecular weight: 231.25 g/mol
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Key structural motifs:
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Dihydropyrimidinone core ()
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2-Methylimidazole substituent at C6
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Methyl group at C3
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The presence of the imidazole moiety distinguishes this compound from conventional DHPMs, which typically feature aryl or alkyl substituents . This substitution likely influences electronic properties, solubility, and biological interactions.
Synthetic Pathways and Catalytic Strategies
Biginelli Reaction as a Foundation
The Biginelli reaction, a three-component condensation of aldehydes, β-ketoesters, and urea/thiourea, serves as the primary method for DHPM synthesis . For the target compound, the aldehyde component must incorporate the 2-methylimidazole group. A plausible precursor is 3-methyl-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde (CAS 1249397-75-8) , though its use in DHPM synthesis remains undocumented.
Reaction Conditions and Catalysts
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Catalysts: Brønsted acidic ionic liquids (e.g., [C₂O₂BBTA][TFA]) or quaternary ammonium-treated clays .
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Solvent: Solvent-free conditions (for ionic liquids) or water (for clay catalysts).
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Temperature: 90°C for 40 minutes (ionic liquid) vs. ambient conditions (clay) .
Hypothetical Reaction Scheme:
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Aldehyde: 3-Methyl-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde .
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β-Ketoester: Methyl acetoacetate.
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Urea/Thiourea: Urea for the oxo derivative or thiourea for the thione analog.
Under catalysis by [C₂O₂BBTA][TFA], the reaction would proceed via enamine formation, followed by cyclocondensation to yield the DHPM core .
Spectroscopic Characterization and Analytical Data
While experimental data for the target compound are unavailable, inferences can be drawn from structurally related DHPMs .
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H-NMR:
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¹³C-NMR:
Infrared (IR) Spectroscopy
Comparative Analysis of Catalytic Methods
The ionic liquid method offers superior efficiency, whereas the clay-based approach aligns with green chemistry principles .
Challenges and Future Directions
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Synthesis Optimization: Scaling up the reaction while maintaining yield.
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Biological Screening: In vitro and in vivo studies to validate hypothesized activities.
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Structural Modifications: Exploring thiourea analogs or fluorinated derivatives.
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